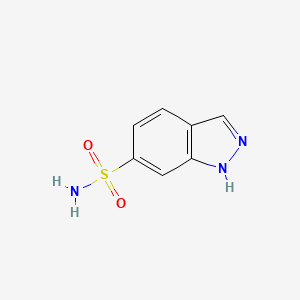

1H-Indazole-6-sulfonamide

Overview

Description

1H-Indazole-6-sulfonamide is a heterocyclic compound with a fused indazole ring system and a sulfonamide functional group. The indazole moiety is an interesting pharmacophore due to its applications in medicinal chemistry. It has been employed in the synthesis of kinase inhibitors and anticancer drugs. Notably, several commercially available anticancer drugs, such as axitinib, linifanib, niraparib, and pazopanib, contain an indazole core. Researchers have explored indazole derivatives as specific kinase inhibitors, targeting tyrosine kinase and serine/threonine kinases. These derivatives find application in the targeted treatment of lung, breast, colon, and prostate cancers .

Synthesis Analysis

Various synthetic approaches have been developed for indazoles. Transition metal-catalyzed reactions, reductive cyclization reactions, and solvent-free methods have been explored. For instance, a Cu(OAc)₂-catalyzed facile synthesis of 1H-indazoles involves N–N bond formation using oxygen as the terminal oxidant. Starting from 2-(methylamino)benzonitrile, this method yields a wide variety of 1H-indazoles in good to excellent yields .

Additionally, C–H activation of imidate esters followed by oxidative coupling with anthranils has allowed efficient synthesis of 1H-indazoles without the need for metal oxidants .

Molecular Structure Analysis

The molecular structure of this compound consists of an indazole ring fused with a sulfonamide group. The arrangement of atoms and bonds within this structure determines its chemical properties and interactions with other molecules. Analyzing the 1H-NMR and LCMS spectra provides insights into the specific proton environments and mass composition of the compound .

Scientific Research Applications

Synthesis and Chemical Properties

- Copper-Catalyzed Synthesis : Tang et al. (2014) developed a novel method for synthesizing 1H-indazoles, including those with sulfonamide groups, via a copper-catalyzed tandem reaction. This efficient approach yields various 1H-indazoles under mild conditions (Tang et al., 2014).

- Structural Analysis : Hakmaoui et al. (2015) and Chicha et al. (2013) have characterized the crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide and N-(1-Allyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, respectively, highlighting the planarity of the indazole system and its angles with adjacent groups (Hakmaoui et al., 2015); (Chicha et al., 2013).

- Metal-Free Synthesis : Counceller et al. (2008) reported a practical, metal-free synthesis of 1H-indazoles from o-aminobenzoximes, providing a mild and efficient alternative to previous methods (Counceller et al., 2008).

Biomedical Applications

- Anticancer Activity : Ngo Xuan Hoang et al. (2022) discovered 1H-indazole-6-amine derivatives with significant antiproliferative activity in human cancer cell lines, suggesting potential as novel anticancer agents (Ngo Xuan Hoang et al., 2022).

- Antimicrobial and Antifungal Properties : Kumar et al. (2017) synthesized new sulfonamide and carbamate derivatives of 5-Nitro-1H-indazole, demonstrating high antibacterial and antifungal activities, indicative of their potential in antimicrobial applications (Kumar et al., 2017).

- Inhibition of Carbonic Anhydrases : Singh et al. (2020) synthesized indolylchalcones incorporating benzenesulfonamide-1,2,3-triazole and found them to be potent inhibitors of human carbonic anhydrases, which is relevant for the development of new therapeutic agents (Singh et al., 2020).

Properties

IUPAC Name |

1H-indazole-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c8-13(11,12)6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10)(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXVKJVYSAVYQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70664057 | |

| Record name | 1H-Indazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6497-77-4 | |

| Record name | 1H-Indazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

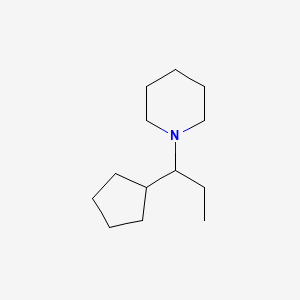

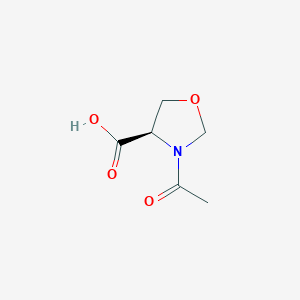

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dioxolo[4,5-B]pyridin-7-amine](/img/structure/B1500430.png)

![Furo[3,2-b]pyridine-6-methanol](/img/structure/B1500444.png)